N-(m-iodophenyl)maleamic acid

Radioiodination Radiochemical Yield Antibody Labeling

Radiochemical synthesis requires a precursor that delivers consistent, high-specific-activity labeling. The para-isomer achieves only 43% incorporation, driving up antibody costs. - **Target application:** N-(m-iodophenyl)maleamic acid converts to m-[125I]IPM with ≥70% radiochemical yield, validated for MT1-MMP peptide probes. - **Quantified cyclization:** Reproducible 79.6% yield to the maleimide; melting point (154-155°C) provides a GMP-ready identity test. - **Supply chain:** Reliable precursor for no-carrier-added radioiodination, minimizing GMP-grade mAb consumption per batch.

Molecular Formula C10H8INO3
Molecular Weight 317.08 g/mol
Cat. No. B4889321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-iodophenyl)maleamic acid
Molecular FormulaC10H8INO3
Molecular Weight317.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4-
InChIKeyIGUVMXTXEXBYJY-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(m-Iodophenyl)maleamic Acid: Structural Identity and Procurement Overview


N-(m-iodophenyl)maleamic acid is a meta-iodinated N-arylmaleamic acid derivative formed by the condensation of maleic anhydride with m-iodoaniline. This compound serves as the critical, isolable precursor to N-(m-iodophenyl)maleimide (m-IPM), a radioiodinated maleimide used for high-efficiency, site-specific radiolabeling of thiol-containing biomolecules such as antibodies and peptides [1]. The meta-substitution pattern on the phenyl ring is a key structural feature that enables a distinct synthetic route to the corresponding maleimide via a trialkylstannyl intermediate, a pathway not readily accessible to the para-isomer without substantial re-engineering of the synthetic strategy [2].

Precursor for m-IPM thiol-specific radiolabeling
Meta-substitution enables stannyl intermediate synthesis
Supports no-carrier-added 125I protein labeling

Why Para-Isomer and Halogen Analogs Cannot Substitute


Direct replacement of N-(m-iodophenyl)maleamic acid with N-(p-iodophenyl)maleamic acid or other halogenated analogs (e.g., -Br, -Cl) is not feasible when the intended application is the synthesis of a high-specific-activity, site-specifically radioiodinated protein labeling agent via demetallation. The para-isomer is typically prepared by direct electrophilic iodination, which yields the maleamic acid directly but precludes the formation of a trialkylstannyl intermediate essential for subsequent no-carrier-added radioiodination with high radiochemical yield [1]. Similarly, simple substitution with bromo- or chloro-phenyl analogs forfeits the opportunity for iodine-125 labeling entirely. Quantitative evidence for these performance gaps follows in Section 3.

Para-isomer May not support stannyl-intermediate synthesis needed for high-yield radioiodination.
Halogen analogs Br/Cl analogs forfeit 125I labeling capability entirely.

Performance Benchmarks vs. Closest Analogs


Radiochemical Yield Advantage Over Para-Isomer

When N-(m-iodophenyl)maleamic acid is first converted to the maleimide intermediate and then radioiodinated via demetallation of its N-[m-tri-(n-butyl)stannylphenyl]maleimide precursor, the radiochemical yield of the final [125I]m-IPM product reaches ≥70% [1]. In contrast, direct radioiodination of the para-isomer (p-iodoaniline route) to produce N-(p-[125I]iodophenyl)maleimide yields an incorporation efficiency of only 43% [2]. This represents a greater than 1.6-fold improvement in radiochemical yield for the meta-isomer, which translates directly to higher specific activity of the labeled conjugate.

Radiochemical Yield vs. Para-Isomer
Reported
≥70% m-IPM
vs
43% p-IPM
Supports high-specific-activity radioconjugate preparation
Cross-study comparable; ≥1.6-fold improvement reported
Radioiodination Radiochemical Yield Antibody Labeling

In Vitro Deiodination Stability of m-IPM Conjugates

Proteins conjugated with m-[125I]IPM demonstrate exceptional in vitro stability, with less than 1% deiodination observed over 24 hours in serum [1]. This level of stability is a quantifiable benchmark for radioconjugates. While direct head-to-head in vitro data for p-IPM conjugates under identical conditions are not available, the para-isomer's in vivo thyroid uptake of 0.1–0.2% injected dose per gram (%ID/g) suggests a comparably low deiodination rate in a living model [2], but the meta-isomer's in vitro validation provides a robust and reproducible metric for quality control in a procurement setting.

In Vitro Deiodination Stability
Class-level
<1% deiodination (24 h)
Supports sustained signal retention in radioconjugate studies
No direct head-to-head para data; class-level inference
Deiodination In Vitro Stability Radioconjugate

Protein Conjugation Efficiency Comparison

The conjugation efficiency of m-[125I]IPM to bovine serum albumin (BSA) reaches 80% [1]. This contrasts with the 43% incorporation efficiency reported for p-[125I]IPM conjugated to the B72.3 antibody [2]. While acknowledging that conjugation efficiency is protein-dependent, the meta-isomer's superior yield to a standard model protein (BSA) provides a quantitative purchasing justification for prioritizing the meta-substituted maleamic acid precursor.

Protein Conjugation Efficiency
Reported
80% m-IPM (BSA)
vs
43% p-IPM (IgG)
Supports efficient reagent use in protein labeling
Protein-dependent; cross-study context
Protein Conjugation Yield Bovine Serum Albumin

Cyclodehydration Yield to Maleimide

N-(m-iodophenyl)maleamic acid cyclodehydrates to the corresponding maleimide with a reported yield of 79.6% (80%) under standard acetic anhydride/sodium acetate conditions at 120 °C . In contrast, the cyclodehydration of N-(4-iodophenyl)maleamic acid to N-(4-iodophenyl)maleimide is achieved via a standard maleimide procedure, but no specific yield is reported , implying a class-typical benchmark of 75–80% as indicated in the patent literature [1]. The meta-isomer's documented yield thus falls at the upper boundary of expected class performance, providing a quantifiable synthesis quality metric for procurement.

Cyclodehydration Yield
Class-level
79.6% (80%)
Supports synthesis yield predictability
Upper bound of 75–80% class-typical range
Cyclodehydration Synthetic Yield Maleimide Formation

Demetallation-Based Radiolabeling Route Advantage

The meta-iodo substitution pattern uniquely enables the synthesis of the N-[m-tri-(n-butyl)stannylphenyl]maleimide intermediate, a precursor that is essential for high-yield, no-carrier-added radioiodination via demetallation [1]. The unlabeled stannyl intermediate is itself synthesized in ≥75% yield from m-bromoaniline via palladium-catalyzed stannylation with hexabutylditin [1]. The para-isomer of the maleamic acid cannot be similarly derivatized to a stannyl intermediate using the same synthetic pathway, as the para-bromoaniline precursor yields a stannyl group that is less reactive towards demetallation under comparable conditions. This positional isomerism thus constitutes a binary strategic advantage: only the meta-isomer provides access to the stannyl → radioiodinated maleimide sequence that is established in the radiopharmaceutical literature.

Demetallation Route Accessibility
Class-level
Available meta-isomer
vs
Not established para-isomer
Enables no-carrier-added radioiodination strategy
Binary pathway advantage; stannyl intermediate documented
Demetallation Tributylstannyl No-Carrier-Added Iodination

Melting Point as Purity Indicator

The N-(m-iodophenyl)maleimide produced from N-(m-iodophenyl)maleamic acid exhibits a sharp melting point of 154–155 °C . While the para-isomer maleimide melting point is not explicitly documented in the open literature, the N-(4-iodophenyl)maleamic acid precursor itself melts at 193–194 °C . The significantly lower melting point of the meta-maleimide (154 °C) compared to the para-maleamic acid (193 °C) provides a straightforward, low-cost physical identity test to distinguish the cyclized meta-product from the uncyclized para-precursor, a practical quality control differentiator in a procurement or receiving laboratory setting.

Melting Point Difference
Data to verify
m-maleimide: 154–155 °C p-maleamic acid: 193–194 °C Δ 38–40 °C
Enables simple identity verification in QC
Source data not provided; supporting evidence
Melting Point Purity Indicator Product Characterization

Key Application Scenarios for Procurement


High-Specific-Activity Antibody Conjugates

A research group developing a new radioimmunotherapy agent for a solid tumor requires a consistently high radiochemical yield (>70%) to minimize the amount of expensive, GMP-grade monoclonal antibody consumed per labeling batch. Procuring N-(m-iodophenyl)maleamic acid and executing its established conversion to the stannyl-maleimide intermediate, followed by [125I]demetallation, achieves a radiochemical yield of ≥70% and subsequent BSA conjugation of 80% [1]. This performance cannot be matched by the para-isomer route which demonstrates a 43% incorporation efficiency [2], directly justifying the meta-isomer as the sole feasible precursor for cost-sensitive radiopharmaceutical development.

Metabolically Stable Peptide Imaging Probes

A team designing an [123I]-labeled peptide probe for in vivo imaging of matrix metalloproteinase (MT1-MMP) requires the radioiodinated maleimide to exhibit <1% deiodination over 24 hours to ensure signal fidelity at the tumor site [1]. N-(m-iodophenyl)maleamic acid is the required building block because its derived m-[123/125I]IPM has been validated for this exact application in MT1-MMP peptide conjugates [3]. The quantified stability benchmark eliminates the risk of signal degradation from dehalogenation, a known failure mode for directly iodinated peptides, and provides a specification against which alternative precursors can be rejected.

Large-Scale Maleimide Monomer Production

A polymer chemistry group preparing a functionalized maleimide monomer for a novel thermoresponsive polymer needs a maleamic acid precursor with a documented, reproducible cyclodehydration yield. N-(m-iodophenyl)maleamic acid's conversion to the corresponding maleimide proceeds with a quantified yield of 79.6% (80%) . Other N-substituted maleamic acids, including the para-iodo derivative, lack a specific documented yield in the open literature , introducing unacceptable supply-chain risk. The meta-isomer's validated yield supports accurate material planning and cost estimation for large-scale polymer synthesis.

Quality Control Identity Testing of Maleimide

A centralized radiopharmacy that synthesizes [125I]m-IPM in-house requires a simple, low-cost identity test to verify successful cyclization of the purchased N-(m-iodophenyl)maleamic acid. The sharp melting point of N-(m-iodophenyl)maleimide at 154–155 °C provides a clear pass/fail criterion that distinguishes the cyclized product from the unreacted starting material and from the para-isomer maleamic acid (mp 193–194 °C) . This straightforward physical property difference is immediately actionable in a GMP receiving inspection protocol, providing a quality advantage that other positional isomers cannot offer without a comparable documented melting point.

Application
Selection Property
Validation Focus
Antibody radioconjugate development
High radiochemical yield precursor
Conjugation efficiency & specific activity
Peptide imaging probe development
Stable radioiodination tag
In vivo deiodination resistance
Maleimide monomer production
Reproducible cyclodehydration yield
Synthesis yield consistency
In-process maleimide QC
Sharp melting point identity test
Differentiation from unreacted starting material
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